N'-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)cyclohexanecarbohydrazide
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Overview
Description
N’-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)cyclohexanecarbohydrazide is a complex organic compound that belongs to the class of pyrazolo[3,4-d]pyrimidine derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications, particularly in the field of cancer research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)cyclohexanecarbohydrazide typically involves multi-step reactions starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of Pyrazolo[3,4-d]pyrimidine Core: The pyrazolo[3,4-d]pyrimidine core can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones under reflux conditions.
Introduction of Phenyl Group: The phenyl group is introduced via a nucleophilic substitution reaction using phenyl halides in the presence of a base such as potassium carbonate.
Attachment of Cyclohexanecarbohydrazide: The final step involves the reaction of the pyrazolo[3,4-d]pyrimidine derivative with cyclohexanecarbohydrazide under acidic or basic conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and microwave-assisted synthesis can be employed to scale up the production while maintaining efficiency and reducing reaction times .
Chemical Reactions Analysis
Types of Reactions
N’-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)cyclohexanecarbohydrazide undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; acidic or neutral conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols; basic conditions using bases like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted derivatives with various functional groups attached to the core structure .
Scientific Research Applications
Mechanism of Action
The mechanism of action of N’-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)cyclohexanecarbohydrazide involves its interaction with specific molecular targets, primarily protein kinases. The compound binds to the active site of these enzymes, inhibiting their activity and thereby disrupting key signaling pathways involved in cell proliferation and survival . This inhibition leads to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine Derivatives: Compounds with similar core structures but different substituents, such as pyrazolo[3,4-d]pyrimidine-4-amine and pyrazolo[3,4-d]pyrimidine-4-carboxamide.
Phenyl-Substituted Pyrazoles: Compounds like 1-phenyl-3-methyl-1H-pyrazole and 1-phenyl-5-methyl-1H-pyrazole.
Uniqueness
N’-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)cyclohexanecarbohydrazide is unique due to its specific combination of the pyrazolo[3,4-d]pyrimidine core with a phenyl group and a cyclohexanecarbohydrazide moiety. This unique structure imparts distinct biological activities and enhances its potential as a therapeutic agent .
Properties
Molecular Formula |
C18H20N6O |
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Molecular Weight |
336.4 g/mol |
IUPAC Name |
N'-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)cyclohexanecarbohydrazide |
InChI |
InChI=1S/C18H20N6O/c25-18(13-7-3-1-4-8-13)23-22-16-15-11-21-24(17(15)20-12-19-16)14-9-5-2-6-10-14/h2,5-6,9-13H,1,3-4,7-8H2,(H,23,25)(H,19,20,22) |
InChI Key |
HYXRBXCYSQUFKP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C(=O)NNC2=C3C=NN(C3=NC=N2)C4=CC=CC=C4 |
Origin of Product |
United States |
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